5-Nitro-2-pyridineacetonitrile
Overview
Description
5-Nitro-2-pyridineacetonitrile, with the chemical formula C7H4N3O2, is an organic compound characterized by its nitro and pyridine functional groups. This yellow crystalline solid is known for its applications in various chemical processes . It is also referred to as 5-Nitropyridine-2-carbonitrile .
Mechanism of Action
Target of Action
The compound belongs to the class of nitrile-containing pharmaceuticals, which have been found to interact with a broad range of clinical conditions . The nitrile group is an important functional group widely found in both pharmaceutical agents and natural products .
Mode of Action
Nitrile-containing pharmaceuticals are known to enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Biochemical Pathways
Nitrile-containing pharmaceuticals are known to interact with various biochemical pathways, influencing their downstream effects .
Pharmacokinetics
Nitrile-containing pharmaceuticals are generally known to have improved pharmacokinetic profiles .
Action Environment
It is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . It should be stored in a well-ventilated place with the container kept tightly closed .
Biochemical Analysis
Biochemical Properties
It is known that it has a molecular weight of 163.13
Cellular Effects
There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it contains 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 nitro group (aromatic)
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 5-Nitro-2-pyridineacetonitrile in laboratory settings .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models .
Transport and Distribution
There is currently no available data on how this compound is transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitro-2-pyridineacetonitrile can be synthesized by the reaction of acetonitrile and 2-nitropyridine. The reaction typically involves heating these reactants to obtain the target product, which is then purified by crystallization .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve more optimized and scalable methods, ensuring higher yields and purity. Specific details on industrial production methods are less commonly disclosed but generally follow similar principles as laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-pyridineacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can participate in substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medicinal applications are still under research.
Industry: Utilized in the development of materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
2-Pyridineacetonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropyridine-2-carbonitrile: Another name for 5-Nitro-2-pyridineacetonitrile, highlighting the same compound.
2-Cyanomethyl-5-nitropyridine: Similar structure but with different substituents.
Properties
IUPAC Name |
2-(5-nitropyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCKNSBYAFTJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475851 | |
Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123846-66-2 | |
Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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